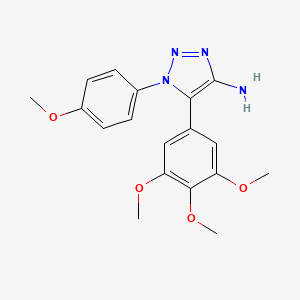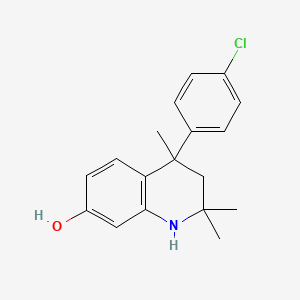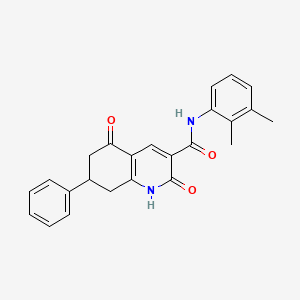![molecular formula C17H17N5O B11041618 1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone](/img/structure/B11041618.png)
1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves multiple steps and specific reaction conditionsCommon synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazolines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease progression . In industry, it is used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone can be compared with other quinazoline derivatives, such as 2-(4,7-dimethyl-quinazolin-2-ylamino)-6-methyl-pyrimidin-4-ol . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. For example, the additional methyl groups in this compound may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and diverse biological activities make it a valuable subject for further research and development.
Properties
Molecular Formula |
C17H17N5O |
|---|---|
Molecular Weight |
307.35 g/mol |
IUPAC Name |
1-[2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C17H17N5O/c1-9-6-5-7-13-10(2)20-17(21-15(9)13)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22) |
InChI Key |
JVVGXYMJEAALFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C(C(=N3)C)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11041545.png)
![8-methoxy-4,4-dimethyl-6-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11041549.png)


![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11041560.png)
![9-(4-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11041562.png)
![1-(Tert-butyl)-5-(4-fluorophenyl)-4-(4-methoxyphenyl)-4,4A,5,8-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B11041563.png)


![2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B11041581.png)
![Methyl 3-{[(2,5-dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B11041591.png)
![2-{(1E)-N-[N-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]ethanimidoyl}benzoic acid](/img/structure/B11041599.png)

![(1Z)-1-[(4-methoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041612.png)
